1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-6-10(11(17)18)14-15-16(6)5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFZGIMFQVYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 2,4-difluorobenzyl azide, and the alkyne is 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of analogous triazole-4-carboxylic acid derivatives:
Notes:
- Molecular Weight : Calculated based on formula; *estimated for target compound.
- Lipophilicity : Fluorine substituents increase logP modestly compared to chlorine or methyl groups.
- Solubility : Sulfonamide (5a) and methoxy derivatives exhibit better aqueous solubility than halogenated analogs .
Key Contrasts with Target Compound
Acidity : The carboxylic acid group’s pKa may vary with substituents; electron-withdrawing fluorine atoms could lower pKa compared to methoxy analogs.
Bioavailability : Chlorine in 4-chloro-2-fluorophenyl derivatives increases molecular weight and logP, possibly reducing CNS accessibility compared to the difluoro target compound .
Biological Activity
1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₉F₂N₃O₂
- Molecular Weight : 253.21 g/mol
- IUPAC Name : 1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
- Appearance : Powder
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that derivatives with a difluorophenyl group showed enhanced activity against various fungal strains, particularly Candida albicans and Aspergillus niger. The mechanism is believed to involve the inhibition of ergosterol biosynthesis via cytochrome P450 enzymes .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. In a study assessing various triazole derivatives against NCI60 cell lines, compounds with similar structures exhibited moderate activity against melanoma and colon cancer cell lines. The compound demonstrated a log GI50 value indicative of its potential as an anticancer agent .
| Compound | Cell Line | Log GI50 |
|---|---|---|
| 1 | SK-MEL-5 | -5.55 |
| 2 | KM12 | -5.43 |
Enzyme Inhibition
The compound has shown promise as a xanthine oxidase inhibitor. A recent study synthesized analogues of triazole derivatives and tested them for xanthine oxidase inhibition. The results indicated that certain derivatives exhibited high potency in the submicromolar range, suggesting potential applications in treating gout and hyperuricemia .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of CYP51 : Similar triazoles have been noted for their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
- Xanthine Oxidase Inhibition : The mechanism involves binding to the active site of the enzyme, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.
Case Study 1: Antifungal Efficacy
In a study evaluating antifungal drugs, this compound was tested alongside fluconazole. Results showed that it had comparable efficacy against resistant strains of Candida, indicating its potential as a treatment option where traditional therapies fail .
Case Study 2: Anticancer Screening
A screening conducted by the National Cancer Institute revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines. The presence of the difluorophenyl moiety was crucial for enhancing its biological activity compared to other triazole derivatives .
Q & A
Basic Research Question: What are the recommended synthetic routes for 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves:
- Step 1: Reacting ethyl acetoacetate with a fluorinated phenylhydrazine derivative to form a pyrazole intermediate (as described for analogous triazole-carboxylic acids in ).
- Step 2: Functionalizing the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2,4-difluorophenylmethyl group .
- Optimization: Yields (typically 60-75%) can be improved by controlling reaction temperature (70-90°C), using anhydrous solvents (e.g., DMF), and purifying intermediates via recrystallization (acetic acid/water mixtures) .
Advanced Research Question: How can crystallographic data resolve discrepancies in the reported molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example:
- Key Parameters: Compare bond lengths (e.g., C–F: ~1.34 Å), dihedral angles between the triazole ring and difluorophenyl group, and hydrogen-bonding patterns (carboxylic acid dimerization) .
- Case Study: A related triazole-carboxylic acid (5-methyl-1-phenyl derivative) showed a planar triazole ring with a 12.5° tilt relative to the phenyl group, stabilized by intermolecular O–H···N hydrogen bonds . Apply similar analysis to reconcile conflicting computational vs. experimental data.
Basic Research Question: What analytical techniques are most effective for characterizing purity and stability?
Methodological Answer:
- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<0.5%) and confirm molecular mass (expected [M+H]+: ~308.3 g/mol) .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C for triazole-carboxylic acids .
- NMR: Monitor carboxylic acid proton (δ ~12.5 ppm in DMSO-d6) and fluorine signals (δ -110 to -120 ppm for aromatic F) .
Advanced Research Question: How can solubility limitations in aqueous buffers be addressed for in vitro bioactivity assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
- Ionization Adjustment: At physiological pH (7.4), deprotonate the carboxylic acid group (pKa ~3.5) to improve aqueous solubility; confirm via pH-solubility profiling .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150-200 nm) for sustained release in cell culture media .
Basic Research Question: What are the primary metabolic pathways predicted for this compound in pharmacokinetic studies?
Methodological Answer:
- In Silico Prediction (ADMET): Use software like SwissADME to identify potential Phase I metabolism sites:
- In Vitro Validation: Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-QTOF-MS .
Advanced Research Question: How can molecular docking explain contradictory inhibitory effects reported for similar triazole-carboxylic acids?
Methodological Answer:
- Target Selection: Dock the compound into enzymes like COX-2 or CYP450 isoforms using AutoDock Vina.
- Key Interactions: Compare binding poses:
- Free Energy Calculations (MM/GBSA): Resolve discrepancies by calculating ΔG binding for competing conformations .
Basic Research Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., disappearance of azide peaks at 2100 cm⁻¹) .
- Quality Control: Use DSC to ensure consistent polymorphic form (melting point ~182-183°C for pure crystalline phase) .
Advanced Research Question: How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
